![molecular formula C8H9N5 B13903729 5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13903729.png)
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine ring.
Scientific Research Applications
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building
Biological Activity
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS No: 25433-36-7) is a nitrogen-containing heterocyclic compound with potential applications in pharmaceuticals due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
- Molecular Formula : C8H8N4
- Molecular Weight : 160.18 g/mol
- Structural Characteristics : The compound features a triazole ring substituted with a pyridine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 15 µg/mL |
The above table summarizes the MIC values for various pathogens tested against similar triazole derivatives. These findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy.
Anticancer Activity
Several studies have explored the anticancer properties of triazole derivatives. For instance, compounds exhibiting structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study : A recent investigation evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 µM.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazole compounds often act as enzyme inhibitors. For example, they may inhibit fungal cytochrome P450 enzymes, disrupting sterol biosynthesis.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or RNA structures, leading to interference with nucleic acid synthesis and function.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-6-11-8(9)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,12) |
InChI Key |
FJBPNMLHMKPCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=N2)N |
Origin of Product |
United States |
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